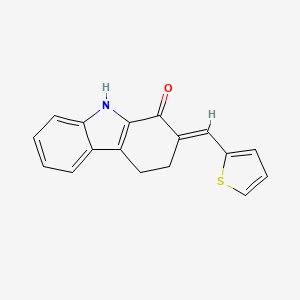
(2E)-2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(Thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one, also known as 2E-TMC, is a novel and highly efficient organic compound with a wide range of applications in the fields of organic synthesis, materials science, and biochemistry. It is a highly versatile compound that can be used as a precursor for the synthesis of other compounds, as a catalyst for organic reactions, and as an inhibitor for certain enzymes. Its unique properties make it a valuable tool for scientists and researchers who are looking for new and effective ways to manipulate and study biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Novel Polymer Synthesis and Electrochromic Properties
Researchers have synthesized various copolymers containing carbazole, investigating their electrochromic properties. For instance, Aydın and Kaya (2013) synthesized homopolymers and copolymers with thiophene, exploring their spectroelectrochemical and electrochromic properties when coated onto an indium tin oxide (ITO) surface. These materials exhibited significant switching abilities, measured as percent transmittance at their maximum contrast point, with detailed structural characterizations performed using techniques such as FT-IR and X-ray Photoelectron Spectroscopy (XPS) (Aydın & Kaya, 2013).
Light Emitting and Electroactive Polymer Applications
The synthesis of yellow and green light-emitting novel polymers containing carbazole, investigated by Aydın and Kaya (2012), highlights the potential of these materials in creating new polymeric light-emitting diodes (PLEDs) with green and yellow emissions. These polymers, synthesized via Ullmann and Suzuki couplings, demonstrated promising electrochromic and fluorescent properties, suggesting their suitability for PLEDs (Aydın & Kaya, 2012).
Organic Semiconductors for Thin-Film Transistors
New thiophene derivatives functionalized with carbazoles and α-carbolines were synthesized by Han et al. (2015), showcasing their application as organic semiconductors for organic thin-film transistors (OTFTs). These compounds, through a hexamethyldisilazane dielectric surface treatment, achieved high carrier mobility and current on/off ratios, indicating their potential in the development of high-performance OTFTs (Han et al., 2015).
Efficient Solar Cells and OLEDs
Polymers based on carbazole and diketopyrrolopyrrole functionalities have been explored for their application in solar cells and organic light-emitting diodes (OLEDs). Raynor et al. (2016) designed a solution-processable non-fullerene electron acceptor, showcasing its efficiency in bulk-heterojunction devices with high open-circuit voltages, indicating the potential of carbazole-based materials in photovoltaic applications (Raynor et al., 2016).
Antimicrobial and Antitumor Agents
Compounds incorporating the thiophene moiety have been synthesized and evaluated for their antimicrobial and antitumor activities. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating thiophene, which demonstrated promising activities against hepatocellular carcinoma (HepG2) cell lines, highlighting the therapeutic potential of thiophene-containing compounds in medicinal chemistry (Gomha et al., 2016).
Propiedades
IUPAC Name |
(2E)-2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-17-11(10-12-4-3-9-20-12)7-8-14-13-5-1-2-6-15(13)18-16(14)17/h1-6,9-10,18H,7-8H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTDWOVLYAEOIL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1=CC3=CC=CS3)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C(=O)/C1=C/C3=CC=CS3)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Phenylmethoxycarbonylamino)ethyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B2652816.png)
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/no-structure.png)
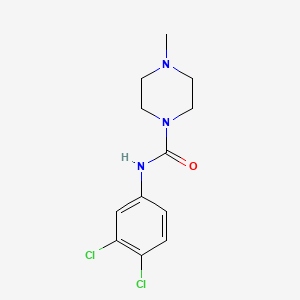
![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2652820.png)
![5-fluoro-1-[(4-fluorophenyl)sulfonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652823.png)
![3-[3-({2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2652827.png)
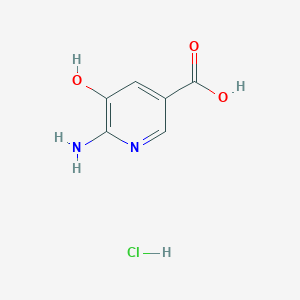
![(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2652829.png)
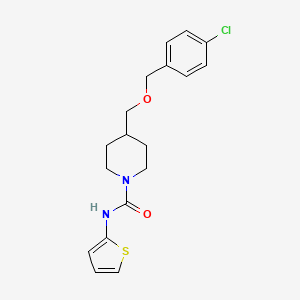
![2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2652831.png)
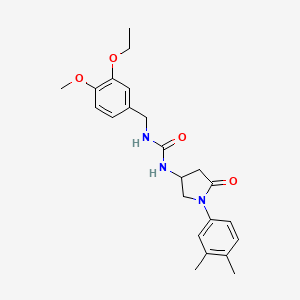
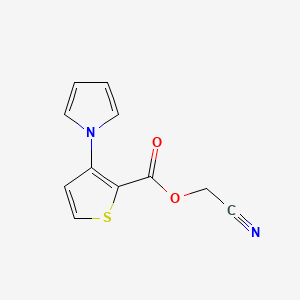
![Ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2652834.png)